molecular formula C23H14ClN3O2 B2899647 3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide CAS No. 301312-35-6

3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide

Cat. No.: B2899647
CAS No.: 301312-35-6
M. Wt: 399.83
InChI Key: CRVCWPMIEUNMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a 3-chlorophenyl group, a cyano group, and a quinolinyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide.

    Attachment of the Quinolinyl Group: The quinolinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide
  • 3-[5-(3-bromophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide
  • 3-[5-(3-methylphenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide

Uniqueness

3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 3-chlorophenyl group, cyano group, and quinolinyl group in this specific arrangement may result in unique interactions with molecular targets and distinct biological activities.

Properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O2/c24-17-5-1-4-15(12-17)22-10-9-18(29-22)13-16(14-25)23(28)27-21-8-2-7-20-19(21)6-3-11-26-20/h1-13H,(H,27,28)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVCWPMIEUNMQO-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.